molecular formula C5H9KOS2 B1312826 Potassium butylxanthate CAS No. 871-58-9

Potassium butylxanthate

Cat. No. B1312826
CAS RN: 871-58-9
M. Wt: 188.4 g/mol
InChI Key: OMKVZYFAGQKILB-UHFFFAOYSA-M
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Patent
US04069319

Procedure details

380 g of carbon disulfide were added at 20°-30° C to a mixture of 280 g of potassium hydroxide pellets and 2.5 liters of n-butanol and after stirring the mixture for 2 hours, it was vacuum filtered The precipitate was washed with butanol and then ether to obtain 640 l g of potassium O-n-butyl dithiocarbonate melting at ≈ 260° C (dec). A mixture of 190 g of the latter product, 1 liter of benzene and 500 ml of methyl iodide was refluxed for 10 hours and then was filtered. The filtrate was evaporated to dryness and the residue was rectified to obtain 156 g of methyl O-n-butyl dithiocarbonate with a boiling point of 74° C at 0.5 mm Hg.
Quantity
380 g
Type
reactant
Reaction Step One
Quantity
280 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=[S:3])=[S:2].[OH-].[K+:5].[CH2:6]([OH:10])[CH2:7][CH2:8][CH3:9]>>[C:1](=[S:3])([O:10][CH2:6][CH2:7][CH2:8][CH3:9])[S-:2].[K+:5] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
380 g
Type
reactant
Smiles
C(=S)=S
Name
Quantity
280 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
2.5 L
Type
reactant
Smiles
C(CCC)O

Conditions

Stirring
Type
CUSTOM
Details
after stirring the mixture for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered The precipitate
WASH
Type
WASH
Details
was washed with butanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C([S-])(OCCCC)=S.[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.